Cas no 49839-99-8 (4-(2-Nitrovinyl)-1H-indole)

4-(2-Nitrovinyl)-1H-indole is a nitrovinyl-substituted indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a reactive nitrovinyl group attached to the indole core, making it a valuable intermediate for the preparation of biologically active compounds, including potential drug candidates. The nitrovinyl moiety enhances electrophilic reactivity, facilitating nucleophilic addition and cyclization reactions. This compound is particularly useful in the synthesis of heterocyclic frameworks and as a precursor for indole-based scaffolds. Its well-defined chemical properties and stability under controlled conditions make it a reliable reagent for advanced synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-(2-Nitrovinyl)-1H-indole structure
4-(2-Nitrovinyl)-1H-indole structure
Product Name:4-(2-Nitrovinyl)-1H-indole
CAS No:49839-99-8
MF:C10H8N2O2
MW:188.182722091675
MDL:MFCD09998812
CID:55776
PubChem ID:13100900
Update Time:2025-06-13

4-(2-Nitrovinyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Nitrovinyl)-1H-indole
    • 4-(2-Nitrovinyl)indole
    • AKOS023091005
    • trans-4-(2-Nitrovinyl)indole
    • AKOS005257624
    • 4-[(1E)-2-Nitroethenyl]-1H-indole
    • (E)-4-(2-nitrovinyl)-1H-indole
    • Indole-4-nitrylethylene
    • DTXSID901300163
    • FS-4730
    • 49839-99-8
    • CS-0208307
    • A7411
    • 4-[(E)-2-NITROETHENYL]-1H-INDOLE
    • SCHEMBL11186889
    • 851192-48-8
    • 1H-Indole, 4-[(1E)-2-nitroethenyl]-
    • MDL: MFCD09998812
    • Inchi: 1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5+
    • InChI Key: DQVWAEMRCAYLKH-FNORWQNLSA-N
    • SMILES: [O-][N+](/C=C/C1=CC=CC2=C1C=CN2)=O

Computed Properties

  • Exact Mass: 188.05900
  • Monoisotopic Mass: 420.066759
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.352
  • Melting Point: 161-163 ºC
  • Boiling Point: 406.1 °C at 760 mmHg
  • Flash Point: 199.4 °C
  • Refractive Index: 1.734
  • PSA: 61.61000
  • LogP: 2.93850

4-(2-Nitrovinyl)-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2-Nitrovinyl)-1H-indole Pricemore >>

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4-(2-Nitrovinyl)-1H-indole Production Method

4-(2-Nitrovinyl)-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:49839-99-8)4-(2-Nitrovinyl)-1H-indole
Order Number:A7411
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):2330.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:49839-99-8)4-硝基乙烯基吲哚
Order Number:LE3439967
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:43
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-(2-Nitrovinyl)-1H-indole

Chemical Profile of 4-(2-Nitrovinyl)-1H-indole (CAS No. 49839-99-8)

4-(2-Nitrovinyl)-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 49839-99-8, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of vinyl nitro compounds, which are known for their versatile reactivity and potential applications in drug discovery and material science. The structural motif of 1H-indole combined with a nitrovinyl substituent endows this molecule with unique electronic and steric properties, making it a valuable scaffold for further functionalization and derivatization.

The nitrovinyl group, characterized by its electron-withdrawing nature due to the presence of the nitro group, introduces a region of high reactivity in the molecule. This feature is particularly useful in constructing more complex molecular architectures through various chemical transformations, such as addition reactions, cyclizations, and cross-coupling reactions. The indole core, on the other hand, is a well-studied pharmacophore found in numerous bioactive natural products and pharmaceuticals. Its presence in 4-(2-Nitrovinyl)-1H-indole suggests potential biological activities that have been explored in recent years.

In recent years, there has been a growing interest in exploring the pharmacological properties of indole derivatives. The nitrovinyl moiety has been incorporated into various drug-like molecules as a strategy to enhance binding affinity and metabolic stability. For instance, studies have demonstrated that nitrovinyl-containing compounds can exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer. The reactivity of the nitrovinyl group allows for facile introduction of additional functional groups, enabling the design of libraries of compounds with tailored biological profiles.

One of the most compelling aspects of 4-(2-Nitrovinyl)-1H-indole is its utility as a building block in synthetic chemistry. The compound can undergo a variety of reactions that are not typically accessible to simpler alkenes or aromatics. For example, the nitro group can be reduced to an amine, or it can be converted into an azide via diazotization, providing access to further derivatives. Additionally, the vinyl group can participate in polymerization reactions or serve as a precursor for more complex cyclic structures through Diels-Alder or other cycloaddition reactions.

Recent advancements in computational chemistry have also highlighted the potential of 4-(2-Nitrovinyl)-1H-indole as a candidate for structure-based drug design. Molecular modeling studies have suggested that this compound may interact with specific binding pockets in target proteins through both hydrophobic and electrostatic interactions. The presence of the nitro group and the indole ring creates multiple interaction points that could be exploited to develop novel therapeutic agents. These insights have prompted researchers to synthesize analogs of 4-(2-Nitrovinyl)-1H-indole with modified substituents to optimize binding affinity and selectivity.

The synthesis of 4-(2-Nitrovinyl)-1H-indole typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include the nitration of pre-formed indole derivatives followed by vinylation at the desired position. Advances in catalytic methods have enabled more efficient and sustainable approaches to constructing this molecule, reducing reliance on hazardous reagents and minimizing waste generation.

In conclusion, 4-(2-Nitrovinyl)-1H-indole (CAS No. 49839-99-8) represents a fascinating compound with significant potential in medicinal chemistry and materials science. Its unique structural features make it a versatile scaffold for designing novel bioactive molecules, while its reactivity allows for diverse synthetic transformations. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical entities.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:49839-99-8)4-(2-Nitrovinyl)-1H-indole
A7411
Purity:99%
Quantity:500g
Price ($):2330.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:49839-99-8)4-硝基乙烯基吲哚
LE3439967
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email